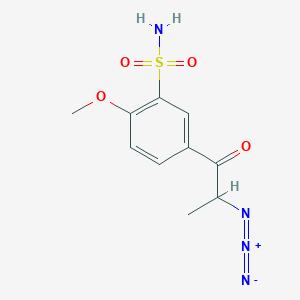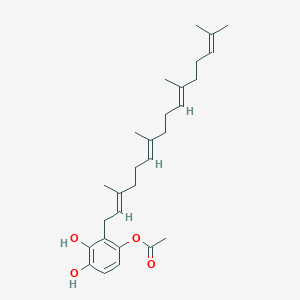
Suillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suillin is a natural product found in Suillus variegatus, Suillus placidus, and Suillus granulatus with data available.
Aplicaciones Científicas De Investigación
1. Anti-Cancer Potential
Suillin, a component from the mushroom Suillus placidus, demonstrates significant cytotoxic activity against various human cancer cell lines, especially liver cancer cells. It induces apoptosis in HepG2 cells through both death receptor and mitochondrial pathways, highlighting its potential as an effective agent for liver cancer treatment (Liu et al., 2009).
Iso-suillin, an isomer of this compound from Suillus flavus, exhibits potent anti-leukemia effects in K562 cells and induces apoptosis through mitochondrial and death receptor pathways (Wang et al., 2014). This compound also triggers cell cycle arrest and apoptosis in human small cell lung cancer H446 cell line, suggesting its potential as a novel drug for lung cancer treatment (Zhao et al., 2016).
2. Neuroprotective Effects
This compound from Suillus luteus has been identified as a mixed-type acetylcholinesterase inhibitor. This finding implies its potential as a chemopreventing agent for neurodegenerative diseases like Alzheimer's, due to its capability to inhibit enzymes involved in neural degradation (Andrade et al., 2022).
3. Immunomodulatory Activity
This compound from Suillus bovinus exhibits immunosuppressive activity, particularly affecting the mitogenic response of murine lymphocytes. This suggests its potential use in modulating immune responses (Shirata et al., 1995).
Propiedades
Número CAS |
103538-03-0 |
|---|---|
Fórmula molecular |
C28H40O4 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
[3,4-dihydroxy-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] acetate |
InChI |
InChI=1S/C28H40O4/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-27(32-24(6)29)19-18-26(30)28(25)31/h10,12,14,16,18-19,30-31H,7-9,11,13,15,17H2,1-6H3/b21-12+,22-14+,23-16+ |
Clave InChI |
TVYGOMSIBBSIKO-MLAGYPMBSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1O)O)OC(=O)C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C |
| 103538-03-0 | |
Sinónimos |
4-acetoxy-3-geranylgeranyl-1,2-dihydroxybenzene suillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


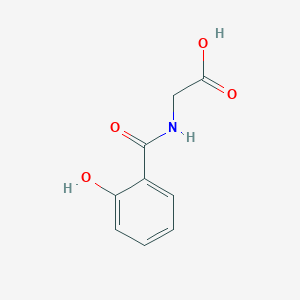
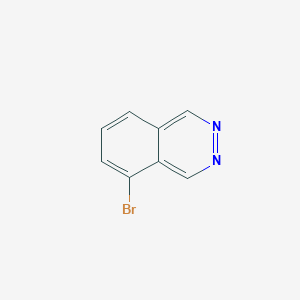
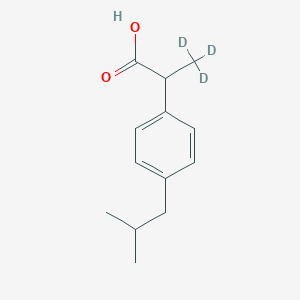
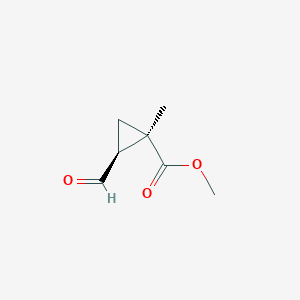
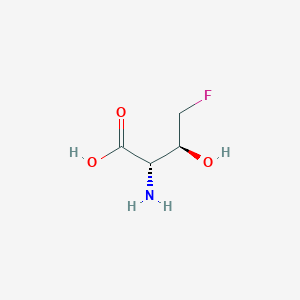
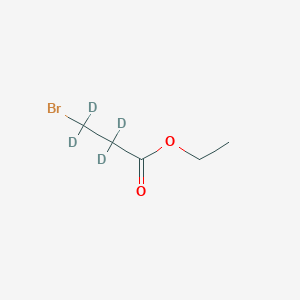
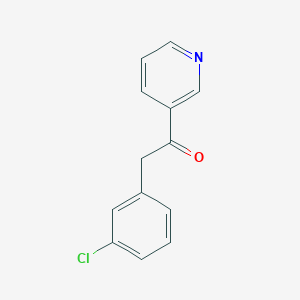
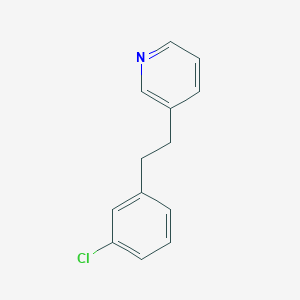
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)
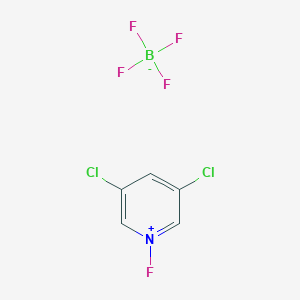
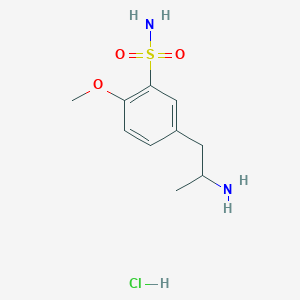
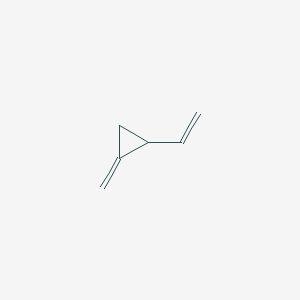
![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)
